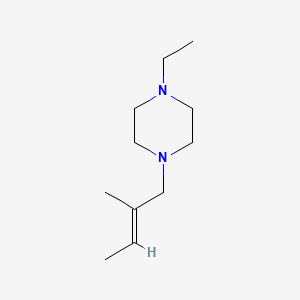
N-(5-chloro-2-phenoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of heterocyclic compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications. Furamidine has been extensively studied for its antiprotozoal activity, especially against Trypanosoma brucei, the causative agent of African trypanosomiasis.
Mécanisme D'action
The mechanism of action of Furamidine is not fully understood. However, it is believed to target the DNA of the protozoan parasite, leading to its destruction. Furamidine binds to the minor groove of DNA, causing distortion of the DNA structure and interfering with DNA replication and transcription. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in vitro and in vivo. It has been tested in animal models and has been found to be well-tolerated. However, further studies are needed to determine the long-term effects of Furamidine on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages for lab experiments. It is highly effective against Trypanosoma brucei, making it a valuable tool for studying the biology of the parasite. It is also relatively easy to synthesize, making it readily available for research purposes.
However, Furamidine also has several limitations. It has limited activity against other protozoan parasites, such as Leishmania and Plasmodium. It is also not effective against the bloodstream form of Trypanosoma brucei, which is responsible for the majority of the symptoms of African trypanosomiasis.
Orientations Futures
There are several future directions for research on Furamidine. One area of interest is the development of analogs of Furamidine that are more effective against other protozoan parasites. Another area of interest is the development of Furamidine as a potential treatment for other diseases, such as cancer. Additionally, further studies are needed to determine the long-term effects of Furamidine on human health.
Méthodes De Synthèse
Furamidine can be synthesized using a variety of methods. The most commonly used method involves the reaction of 5-chloro-2-phenoxyaniline with furfurylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its antiprotozoal activity. It has been shown to be highly effective against Trypanosoma brucei, the causative agent of African trypanosomiasis. African trypanosomiasis, also known as sleeping sickness, is a parasitic disease that affects humans and animals in sub-Saharan Africa. The disease is transmitted by tsetse flies and can be fatal if left untreated.
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-12-8-9-15(22-13-5-2-1-3-6-13)14(11-12)19-17(20)16-7-4-10-21-16/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSJEYQRMHTWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-phenoxyphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

